![molecular formula C13H14O B12891209 1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan CAS No. 61831-08-1](/img/structure/B12891209.png)
1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan is a heterocyclic organic compound that belongs to the dibenzofuran family This compound is characterized by a fused ring structure consisting of two benzene rings and a furan ring, with a methyl group attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan can be synthesized through various methods. One common approach involves the cascade assembly between isatin-derived Morita–Baylis–Hillman carbonates and o-hydroxybenzylideneacetones under the relay catalysis of palladium (Pd(PPh3)4) and a Brønsted base (DBU). This method yields the desired compound with excellent diastereoselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions is crucial for achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan: This compound has a similar structure but with a nitro group attached, which can alter its chemical and biological properties.
1,2,3,4-Tetrahydroisoquinoline: Although not a direct analog, this compound shares some structural similarities and is known for its diverse biological activities.
Uniqueness: 1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. Its unique properties make it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
61831-08-1 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
1-methyl-1,2,3,4-tetrahydrodibenzofuran |
InChI |
InChI=1S/C13H14O/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-3,6-7,9H,4-5,8H2,1H3 |
Clé InChI |
FEYPSUVGIVXICW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2=C1C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



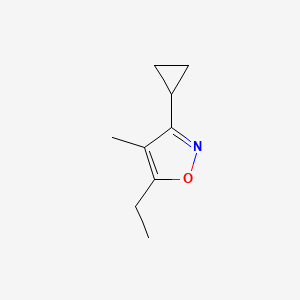

![4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B12891160.png)
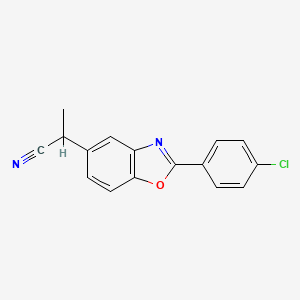
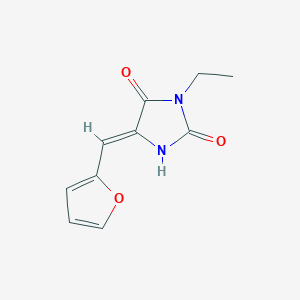
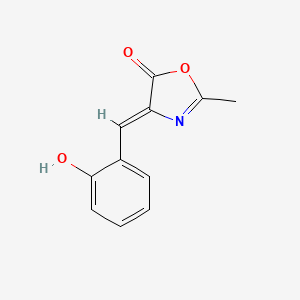
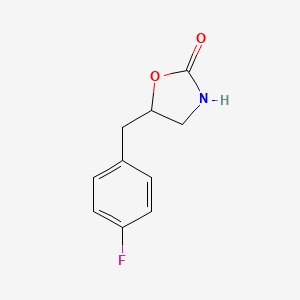
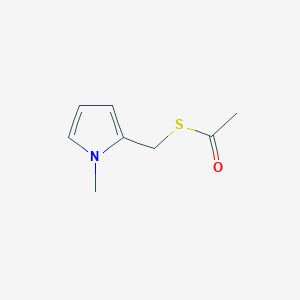
![(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12891212.png)
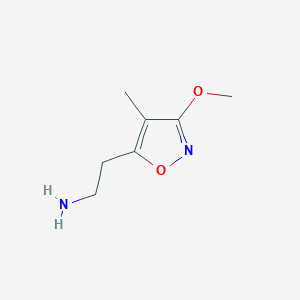
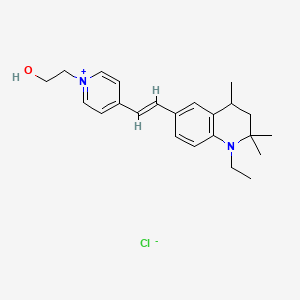
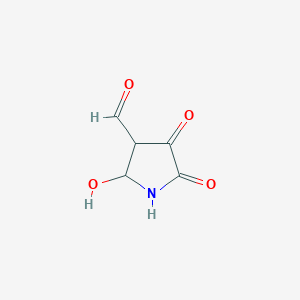
![2-(Difluoromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12891225.png)
